ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Description
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a synthetic carbamate derivative featuring a quinoline scaffold substituted with a 4-chlorophenyl group at the 2-position and an ethyl carbamate moiety at the 4-position. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the carbamate functional group contributes to metabolic stability compared to ester or amide analogs .
Properties
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)21-17-11-16(12-7-9-13(19)10-8-12)20-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTUJBSXVVETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves the reaction of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the carbamate group.
Scientific Research Applications
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate to analogs with modifications in the aryl substituents, carbamate ester groups, or quinoline substitution patterns.
Substituent Effects on the Aryl Group
- Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (): Replacing the 4-chlorophenyl group with a 4-bromophenyl moiety increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, but synthetic routes for brominated analogs are more complex .
- N-(4-Amino-2-chlorophenyl) Ethyl Carbamate (): This compound replaces the quinoline core with an aromatic amine. The amino group introduces hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability due to susceptibility to oxidation .
Carbamate Ester Modifications
- Butyl N-(4-Chlorophenyl)carbamate () :
Substituting the ethyl group with a butyl chain increases lipophilicity (logP +0.5–1.0 units) and prolongs half-life in vivo. However, bulky alkyl chains may reduce binding affinity to target proteins .- Table 1 : Carbamate Ester Comparison
| Compound | Ester Group | logP (HPLC) | Metabolic Stability |
|---|---|---|---|
| Ethyl carbamate (target) | Ethyl | 3.2 | Moderate |
| Butyl carbamate | Butyl | 4.1 | High |
| Prop-2-ynyl carbamate | Propargyl | 2.8 | Low (reactive) |
Quinoline Substitution Patterns
- 2-Phenylquinoline-4-carboxyl Chloride Derivatives (): Replacing the carbamate with a carboxyl chloride or urea group (e.g., 2-phenyl-4-quinoloylcarbamide) significantly alters reactivity. Urea derivatives exhibit higher melting points (e.g., 232°C vs. ~150°C for carbamates) due to stronger intermolecular hydrogen bonding .
- N-(4-Chlorophenyl)carbamate Derivatives with Morpholine (): Compounds like 2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate introduce a morpholine group, enhancing solubility and targeting kinase enzymes. This modification diverges from the quinoline scaffold but retains the 4-chlorophenyl-carbamate motif .
Pharmacological and Physicochemical Insights
- Lipophilicity : The target compound’s logP (3.2) is intermediate among analogs, balancing membrane permeability and aqueous solubility .
- Synthetic Accessibility : Ethyl carbamates are easier to synthesize than propargyl or morpholine-containing derivatives, which require multi-step protocols .
- Metabolic Stability : Carbamates generally resist hydrolysis better than esters but are less stable than ethers. The ethyl group in the target compound offers a compromise between stability and synthetic feasibility .
Biological Activity
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinoline core substituted with a 4-chlorophenyl group and an ethyl carbamate moiety. Its molecular formula is , with a molar mass of approximately 302.75 g/mol. The presence of the chlorophenyl and quinoline groups suggests that this compound may exhibit significant biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoline structure allows for binding to these targets, potentially inhibiting their activity or modulating their function. Current research indicates that the compound may interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition at certain concentrations. For instance, a study reported an IC50 value indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in cancer treatment. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. Results indicated that this compound inhibited bacterial growth effectively, with a notable reduction in colony-forming units (CFUs) at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treatment led to increased rates of apoptosis compared to untreated controls .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves coupling 2-(4-chlorophenyl)quinolin-4-amine with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction progress is monitored via TLC, and purification is achieved via column chromatography.
- Characterization :
- NMR (¹H/¹³C) confirms regioselectivity and carbamate bond formation.
- HPLC (≥95% purity) ensures minimal side products.
- Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Key Reference : Similar quinoline carbamate syntheses are validated using these methods .
Q. How should researchers prepare stock solutions of this compound for in vitro assays, given its solubility limitations?
- Methodological Answer :
- Primary Solvent : Use DMSO for initial stock solutions (e.g., 10 mM), as carbamates often show better solubility in polar aprotic solvents.
- Dilution : For biological assays, dilute in PBS or cell culture media, ensuring DMSO ≤0.1% to avoid cytotoxicity.
- Critical Step : Vortex and sonicate (30 min, 25°C) to ensure homogeneity. Filter through a 0.22 µm membrane to remove particulates.
- Reference : Solubility protocols for structurally related carbamates are detailed in .
Q. What spectroscopic or crystallographic methods resolve ambiguities in the compound’s stereochemistry or substituent orientation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis definitively assigns molecular geometry. For carbamates, intermolecular hydrogen bonds (e.g., N–H···O) stabilize crystal packing, aiding structural resolution .
- NOESY NMR : Detects spatial proximity of aromatic protons (e.g., 4-chlorophenyl vs. quinoline protons) to confirm substituent positions.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound using Design of Experiments (DoE)?
- Methodological Answer :
- Factors : Vary temperature (25–60°C), solvent (DCM vs. THF), and base (TEA vs. DBU).
- Response Variables : Yield (%) and purity (HPLC area%).
- Statistical Model : Use a central composite design (CCD) to identify interactions. For example, higher temperatures may accelerate side reactions (e.g., hydrolysis), while DBU improves carbamate stability.
- Validation : Confirm optimal conditions with triplicate runs.
- Reference : DoE frameworks for similar reactions are described in .
Q. How to address contradictions between computational solubility predictions and experimental results for this compound?
- Methodological Answer :
- Computational Tools : Predict logP and solubility using ACD/Labs Percepta or COSMO-RS. Note that rigid quinoline scaffolds may reduce accuracy due to poor parameterization.
- Experimental Calibration : Compare predictions with shake-flask solubility tests in multiple solvents (e.g., DMSO, ethanol, PBS). Adjust computational models by incorporating experimental dipole moments or crystal lattice energies.
- Reference : Discrepancies in carbamate solubility are discussed in .
Q. What strategies elucidate the mechanism of action when this compound shows unexpected antagonism in kinase assays?
- Methodological Answer :
- Kinase Profiling : Use broad-panel screening (e.g., Eurofins KinaseScan) to identify off-target interactions.
- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., JAK2, EGFR) using AutoDock Vina. The 4-chlorophenyl group may sterically hinder ATP binding.
- Mutagenesis Studies : Replace key residues (e.g., gatekeeper methionine) to test binding hypotheses.
- Reference : Quinoline derivatives’ kinase interactions are analyzed in .
Q. How can researchers differentiate between hydrolytic degradation products and synthetic impurities in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrolytic conditions (pH 1–13, 40°C). Monitor via LC-MS:
- Hydrolysis Product : Look for m/z corresponding to 2-(4-chlorophenyl)quinolin-4-amine (loss of ethyl carbamate).
- Impurity Identification : Compare retention times with synthetic intermediates (e.g., unreacted amine starting material).
- Reference : Degradation pathways for carbamates are outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
